N-(2,4-Dinitrophenyl)-L-alanine methyl ester

概要

説明

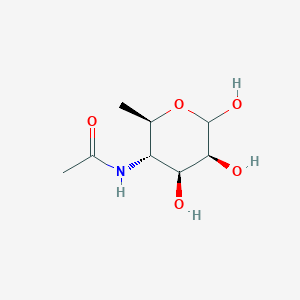

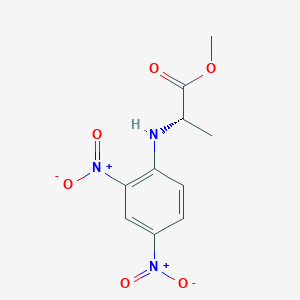

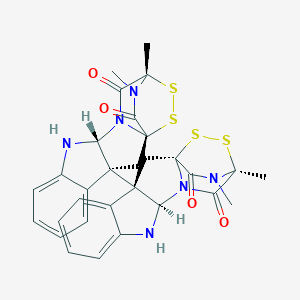

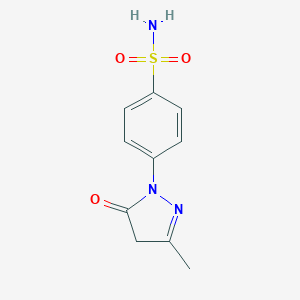

“N-(2,4-Dinitrophenyl)-L-alanine methyl ester” is a chemical compound with the linear formula (O2N)2C6H3NHCH(CH3)CO2CH3 . It has a molecular weight of 269.21 .

Molecular Structure Analysis

The molecular structure of “N-(2,4-Dinitrophenyl)-L-alanine methyl ester” is represented by the linear formula (O2N)2C6H3NHCH(CH3)CO2CH3 . This indicates that the molecule contains a 2,4-dinitrophenyl group attached to an L-alanine methyl ester group.Chemical Reactions Analysis

As an ester, “N-(2,4-Dinitrophenyl)-L-alanine methyl ester” can undergo a variety of reactions. One common reaction is hydrolysis, where the ester is heated with a large excess of water containing a strong-acid catalyst .Physical And Chemical Properties Analysis

“N-(2,4-Dinitrophenyl)-L-alanine methyl ester” appears as a light yellow to yellow to orange powder or crystal . It has a melting point range of 81.0 to 84.0 °C .科学的研究の応用

Anticancer Activity

The compound has been used in the stereoselective synthesis of 2-(2,4-dinitrophenyl)hydrazono- and (2-tosylhydrazono)-4-oxo-thiazolidine derivatives . These derivatives have been screened for their anticancer activity against a panel of 60 cell lines derived from 9 different types of cancers including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers . The results revealed that the cyclohexyl derivative has a significant broad anticancer activity, especially against different leukemia and colon cancer cell lines .

Synthesis of Arylsulfonates

The compound has been used in the synthesis of x-substituted 2,4-dinitrophenyl-4′-phenylbenzenesulfonates . This strategy is environmentally benign and supports a wide range of starting materials . The intermolecular interactions of these sulfonate compounds were investigated using single-crystal x-ray diffraction data .

Biological Detection and Fluorescent Imaging

The 2,4-dinitrobenzenesulfonyl (DNBS) group, which is similar to the x-substituted 2,4-dinitrophenyl-4′-phenylbenzenesulfonate compounds, has been utilized in the detection and fluorescent imaging of biologically important compounds . In particular, recent research has shown that 2,4-dinitrobenzenesulfonate-functionilized carbon dots (g-CD-DNBS) are significant regarding the detection and fluorescence imaging of biothiols .

Material Science Applications

Pyrazole-containing compounds, which can be synthesized using N-(2,4-Dinitrophenyl)-L-alanine methyl ester, represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Safety and Hazards

作用機序

Target of Action

It is chemically related to 2,4-dinitrophenol (dnp), which is known to target thePentaerythritol tetranitrate reductase in Enterobacter cloacae .

Mode of Action

Its relative, dnp, is known to act as anoxidative phosphorylation uncoupling agent . This means it disrupts the process by which cells produce ATP, the primary energy currency of the cell. This disruption leads to a rapid loss of ATP, causing the energy to be released as heat .

Biochemical Pathways

Dnp, a related compound, is known to affect theoxidative phosphorylation pathway . This pathway is crucial for energy production in cells, and its disruption can have significant downstream effects on cellular function.

Pharmacokinetics

Studies on dnp have shown that it exhibitsnonlinear pharmacokinetics . This is attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . These factors can significantly impact the bioavailability of the compound.

Result of Action

Dnp, a related compound, is known to causedose-dependent mitochondrial uncoupling , leading to the rapid loss of ATP as heat and potentially causing uncontrolled hyperthermia .

特性

IUPAC Name |

methyl (2S)-2-(2,4-dinitroanilino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O6/c1-6(10(14)19-2)11-8-4-3-7(12(15)16)5-9(8)13(17)18/h3-6,11H,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDDNUKGTCKLDT-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595349 | |

| Record name | Methyl N-(2,4-dinitrophenyl)-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-Dinitrophenyl)-L-alanine methyl ester | |

CAS RN |

10420-63-0 | |

| Record name | Methyl N-(2,4-dinitrophenyl)-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying the vibrational spectra of N-(2,4-Dinitrophenyl)-L-alanine methyl ester?

A1: Vibrational spectroscopy, including techniques like infrared and Raman spectroscopy, provides crucial insights into the molecule's structure and its various vibrational modes. [] These modes are sensitive to changes in bond lengths, angles, and intermolecular interactions. By analyzing the vibrational spectra and comparing them to theoretical calculations, researchers can confirm the structural assignments of the molecule and gain a deeper understanding of its properties. This knowledge can be further applied to investigate its interactions with other molecules and potential applications.

Q2: How does Density Functional Theory (DFT) contribute to understanding N-(2,4-Dinitrophenyl)-L-alanine methyl ester?

A2: DFT is a powerful computational method used to study the electronic structure and properties of molecules. [] In the context of N-(2,4-Dinitrophenyl)-L-alanine methyl ester, DFT calculations can predict its vibrational frequencies, optimize its geometry, and calculate various thermodynamic parameters. Comparing these calculated values with experimental data, like the vibrational spectra, helps validate the accuracy of the theoretical model and provides a more complete understanding of the molecule's behavior at the atomic level.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate](/img/structure/B84408.png)